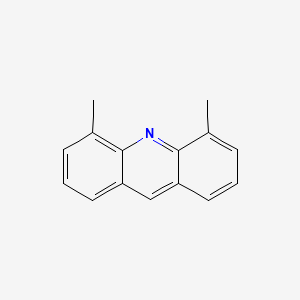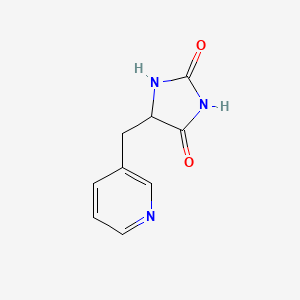
9H-Purine, 9-(trimethylsilyl)-
概要
説明
9H-Purine, 9-(trimethylsilyl)-: is a chemical compound with the molecular formula C8H12N4Si and a molecular weight of 192.29 g/mol . It is a derivative of purine, where a trimethylsilyl group is attached to the nitrogen at the 9th position of the purine ring. This modification enhances the compound’s stability and reactivity, making it useful in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine, 9-(trimethylsilyl)- typically involves the reaction of purine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Purine+TMSCl→9H-Purine, 9-(trimethylsilyl)-+HCl
Industrial Production Methods: Industrial production of 9H-Purine, 9-(trimethylsilyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions: 9H-Purine, 9-(trimethylsilyl)- undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced forms of purine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various purine derivatives with different functional groups, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
科学的研究の応用
Chemistry: 9H-Purine, 9-(trimethylsilyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various purine derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study the structure and function of purine-based molecules. It is also employed in the synthesis of nucleoside analogs, which are used as antiviral and anticancer agents.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its derivatives are investigated for their therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: In the industrial sector, 9H-Purine, 9-(trimethylsilyl)- is used in the production of specialty chemicals and materials. It is also utilized in the development of advanced materials with specific properties, such as high thermal stability and conductivity.
作用機序
The mechanism of action of 9H-Purine, 9-(trimethylsilyl)- involves its interaction with various molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can inhibit specific enzymes involved in purine metabolism, leading to the disruption of cellular processes and exerting its biological effects .
類似化合物との比較
- 9H-Purine, 6-(trimethylsiloxy)-9-(trimethylsilyl)-
- O6,9-Bis(trimethylsilyl)hypoxanthine
- Hypoxanthine di-TMS
Comparison: Compared to other similar compounds, 9H-Purine, 9-(trimethylsilyl)- is unique due to its specific substitution pattern at the 9th position of the purine ring. This modification imparts distinct chemical and physical properties, such as increased stability and reactivity. The presence of the trimethylsilyl group also enhances the compound’s solubility in organic solvents, making it more versatile for various applications .
特性
IUPAC Name |
trimethyl(purin-9-yl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4Si/c1-13(2,3)12-6-11-7-4-9-5-10-8(7)12/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTHFUWXRLWEEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1C=NC2=CN=CN=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344993 | |
| Record name | 9H-Purine, 9-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32865-85-3 | |
| Record name | 9H-Purine, 9-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


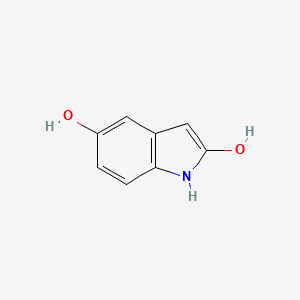
![5H-Pyrrolo[2,1-a]isoindol-5-one, 9-amino-1,2,3,9b-tetrahydro-](/img/structure/B3350963.png)

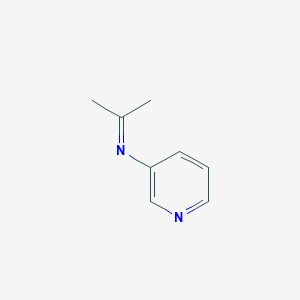
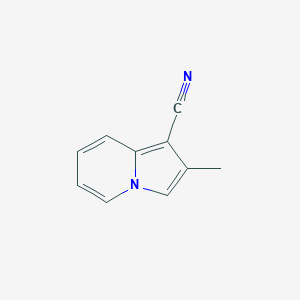
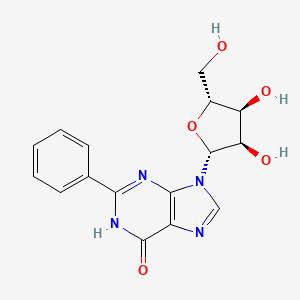
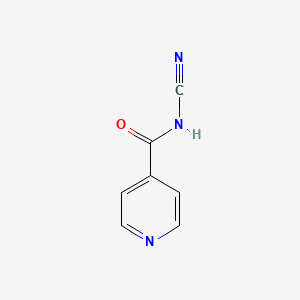
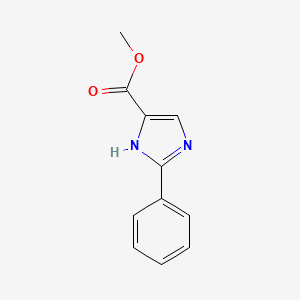
![trans-3'-Oxo-spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-4-carboxylic acid](/img/structure/B3351021.png)
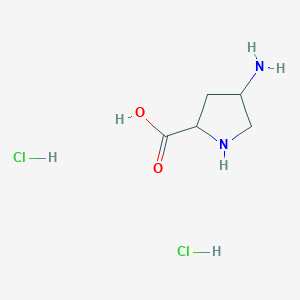
![N-[9-[(2R,3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B3351046.png)
